1-(2-Nitrophenyl)-1H-purin-6(7H)-one
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Overview
Description
1-(2-Nitrophenyl)-1H-purin-6(7H)-one is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a nitrophenyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one typically involves the reaction of 2-nitrobenzyl alcohol with purine derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)-1H-purin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
1-(2-Nitrophenyl)-1H-purin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may result in the inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenyl-β-D-galactopyranoside: Used in biochemical assays.
1-(2-Nitrophenyl)ethanol: Studied for its photochemical properties.
2-Nitrobenzyl alcohol: Commonly used as a photolabile protecting group
Uniqueness
1-(2-Nitrophenyl)-1H-purin-6(7H)-one is unique due to its purine core structure combined with a nitrophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to other similar compounds .
Biological Activity
1-(2-Nitrophenyl)-1H-purin-6(7H)-one is a purine derivative that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C11H8N4O2, featuring a purine core with a nitrophenyl group at the first position. The presence of the nitro group enhances its electrophilic character, which is crucial for its biological activity. The structural configuration influences its interactions with biological macromolecules, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (mg/mL) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 0.0039 | 24 |
Escherichia coli | 0.025 | 22 |
Bacillus subtilis | 0.010 | 20 |
Anticancer Activity
In anticancer research, this compound has shown promising results in inhibiting the growth of various cancer cell lines. Initial screening indicated that it could induce apoptosis in cancer cells, particularly in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines .
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 4.98 | Apoptosis induction |
HepG2 | 14.65 | Microtubule destabilization |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with cellular targets involved in DNA replication and repair processes. This interaction may lead to DNA damage and subsequent cell death in cancer cells.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of this compound:
- Synthesis Techniques : Various synthetic routes have been optimized to enhance yield and reduce reaction times, including microwave-assisted synthesis .
- Comparative Studies : Compounds with structural similarities to this compound were evaluated for their biological activities, revealing that while they share certain characteristics, the unique nitrophenyl substitution confers distinct pharmacological properties .
Properties
CAS No. |
144106-37-6 |
---|---|
Molecular Formula |
C11H7N5O3 |
Molecular Weight |
257.20 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-7H-purin-6-one |
InChI |
InChI=1S/C11H7N5O3/c17-11-9-10(13-5-12-9)14-6-15(11)7-3-1-2-4-8(7)16(18)19/h1-6H,(H,12,13) |
InChI Key |
UMIRJXXJHQXPOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NC3=C(C2=O)NC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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